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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B10774043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of SM19712 free
acid, a potent and nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE). The

information presented herein is intended to assist researchers and drug development

professionals in evaluating the potential of SM19712 as a selective pharmacological tool or

therapeutic agent.

Selectivity Profile of SM19712 Free Acid
SM19712 free acid demonstrates high selectivity for Endothelin-Converting Enzyme (ECE).

Experimental data indicates that SM19712 is a potent inhibitor of ECE, with significantly less

activity against other related metalloproteases.

Target Enzyme IC50 Value Test System Reference

Endothelin-Converting

Enzyme (ECE)
42 nM

Solubilized from rat

lung microsomes
[1][2]

Neutral

Endopeptidase 24.11

No effect at 10 - 100

µM

Not specified in

abstract
[1][2]

Angiotensin-

Converting Enzyme

(ACE)

No effect at 10 - 100

µM

Not specified in

abstract
[1][2]
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In a cellular context, SM19712 inhibited the endogenous conversion of big endothelin-1 (ET-1)

to ET-1 in cultured porcine aortic endothelial cells with an IC50 value of 31 µM.[1][2] This

demonstrates the compound's efficacy in a more physiologically relevant system.

Comparison with Other ECE Inhibitors
SM19712 has been shown to be more potent than phosphoramidon, a conventional ECE

inhibitor, in an in vivo model of ischemic acute renal failure in rats. This suggests that SM19712

may offer a therapeutic advantage in conditions where ECE inhibition is beneficial.

Endothelin Signaling Pathway and the Role of ECE
Endothelin-Converting Enzyme (ECE) is a key enzyme in the endothelin signaling pathway. It is

responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1),

into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). ET-1 then exerts its effects by

binding to two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin

B (ETB) receptor. This signaling cascade plays a crucial role in the regulation of vascular tone,

cell proliferation, and tissue remodeling.
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Caption: The Endothelin Signaling Pathway and the inhibitory action of SM19712 on ECE.
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Experimental Protocols
The following methodologies are based on the information provided in the cited literature. For

complete experimental details, please refer to the primary research articles.

In Vitro ECE Inhibition Assay
Enzyme Source: Endothelin-Converting Enzyme was solubilized from rat lung microsomes.

[1][2]

Assay Principle: The inhibitory activity of SM19712 on ECE was determined by measuring

the conversion of a substrate, likely big ET-1, to ET-1 in the presence of varying

concentrations of the inhibitor. The concentration of SM19712 that produced 50% inhibition

of the enzyme activity was determined as the IC50 value.

Selectivity Assays against Other Metalloproteases
Enzymes: Neutral endopeptidase 24.11 and angiotensin-converting enzyme were used to

assess the selectivity of SM19712.[1][2]

Assay Principle: The activity of each enzyme was measured in the presence of high

concentrations of SM19712 (10 - 100 µM) to determine if the compound had any inhibitory

effect.[1][2]

Cellular Assay for Endogenous ECE Inhibition
Cell Line: Cultured porcine aortic endothelial cells were used.[1][2]

Assay Principle: The ability of SM19712 to inhibit the conversion of endogenous big ET-1 to

ET-1 within a cellular environment was assessed. The concentration of SM19712 that

resulted in a 50% reduction in the production of ET-1 was determined as the IC50 value.[1]

[2]

Conclusion
SM19712 free acid is a potent and highly selective inhibitor of Endothelin-Converting Enzyme.

Its demonstrated efficacy in both in vitro and cellular systems, coupled with its superior potency

compared to other ECE inhibitors in preclinical models, makes it a valuable tool for studying the
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physiological and pathological roles of the endothelin system. Furthermore, its high selectivity

profile suggests a lower potential for off-target effects, a desirable characteristic for a

therapeutic candidate. Further research is warranted to fully elucidate the therapeutic potential

of SM19712 in cardiovascular and other diseases where the endothelin pathway is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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